ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is an organic compound with the molecular formula C12H15NO5. It is an ester, characterized by the presence of a nitrophenoxy group attached to a propanoate backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate can be synthesized through the esterification of 2-methyl-2-(4-nitrophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products Formed
Hydrolysis: 2-methyl-2-(4-nitrophenoxy)propanoic acid and ethanol.
Reduction: Ethyl 2-methyl-2-(4-aminophenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo various chemical transformations, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(4-aminophenoxy)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-2-(4-methoxyphenoxy)propanoate: Contains a methoxy group instead of a nitro group.
Ethyl 2-methyl-2-(4-chlorophenoxy)propanoate: Features a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound can be synthesized through the esterification of 2-methyl-2-(4-nitrophenoxy)propanoic acid with ethanol, typically using sulfuric acid as a catalyst. This reaction involves reflux conditions to facilitate ester formation. The compound's structure includes a nitro group, which significantly influences its biological activity and chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity with cellular components. Additionally, the ester bond can be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways.
Key Reactions:
- Hydrolysis : In the presence of acids or bases, it yields 2-methyl-2-(4-nitrophenoxy)propanoic acid and ethanol.
- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of metal catalysts.
- Substitution : The nitrophenoxy group can engage in nucleophilic aromatic substitution reactions.
Biological Activities
Research has indicated several potential biological activities for this compound, including:
- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
- Anti-inflammatory Properties : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Antidyslipidemic Effects : Related compounds have shown promise in managing dyslipidemia, suggesting that this compound may also have lipid-modulating effects .
Case Studies and Research Findings
Recent studies have focused on understanding the mechanisms behind the biological activities of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various nitro compounds, including this compound. Results indicated significant inhibition against several bacterial strains, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : Research conducted on related compounds suggests that the nitro group may play a crucial role in modulating inflammatory pathways by interacting with specific enzymes involved in inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | Structure | Nitro group enhances reactivity | Antimicrobial, anti-inflammatory |
Ethyl 2-methyl-2-(4-aminophenoxy)propanoate | Structure | Amino group instead of nitro | Potentially less reactive |
Ethyl 2-methyl-2-(4-chlorophenoxy)propanoate | Structure | Chlorine substituent alters properties | Varies based on chlorine's influence |
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNETDTQPCZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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